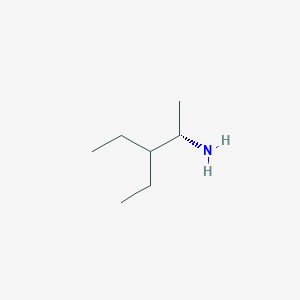

(S)-3-Ethylpentan-2-amine

説明

Significance of Chiral Amines as Enantiopure Building Blocks

Enantiopure chiral amines are vital building blocks in the synthesis of optically active pharmaceuticals, fine chemicals, agrochemicals, and bioactive natural products. researchgate.net The development of new drugs, in particular, increasingly relies on the use of chiral building blocks to optimize the interaction with biological targets, which are themselves chiral. enamine.net The specific three-dimensional arrangement of atoms in a chiral amine can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. researchgate.net This necessity for enantiomerically pure compounds has spurred significant innovation in synthetic methodologies for their preparation. researchgate.netd-nb.info

The synthesis of chiral amines is a critical, yet often challenging, task in the pharmaceutical industry. researchgate.net Historically, many pharmaceuticals were synthesized and administered as racemic mixtures, which are equal mixtures of both enantiomers. researchgate.net However, with advancements in technology, such as large-scale chiral separation and asymmetric synthesis, the production of single enantiomers on a commercial scale has become more feasible. enamine.net These methods include the use of chiral catalysts, enzymatic resolutions, and the modification of compounds from the "chiral pool" – a collection of readily available, inexpensive, and enantiomerically pure natural products. enamine.net

Chiral amines, including secondary amines, are not only incorporated into the final structure of target molecules but are also utilized as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to induce stereoselectivity in chemical reactions. rsc.orgsigmaaldrich.comalfachemic.com For instance, chiral secondary amines have been successfully employed as catalysts in various asymmetric transformations. researchgate.net

Fundamentals of Stereoisomerism and Enantioselectivity in Chemical Transformations

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. jove.com This phenomenon, known as stereoisomerism, is a cornerstone of organic chemistry. A key concept within stereoisomerism is chirality, which describes an object's property of being non-superimposable on its mirror image. jove.com Molecules that exhibit chirality are called chiral, and the two non-superimposable mirror-image forms are known as enantiomers. wikipedia.org

Enantiomers possess identical physical and chemical properties in an achiral environment, but they can exhibit different biological activities and interactions with other chiral molecules. wikipedia.orgnumberanalytics.com When a chemical reaction produces a chiral product, it can result in a mixture of enantiomers. Enantioselective synthesis, also referred to as asymmetric synthesis, is a chemical reaction or reaction sequence in which one or more new elements of chirality are formed in a substrate molecule, leading to the unequal formation of stereoisomeric products. wikipedia.org

The degree of enantioselectivity is often quantified by the enantiomeric excess (ee), which measures the preference for the formation of one enantiomer over the other. numberanalytics.com Achieving high enantioselectivity is a primary goal in modern organic synthesis, particularly in the pharmaceutical industry, as it allows for the production of single, biologically active enantiomers. numberanalytics.com This can be accomplished through various strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymes. numberanalytics.commasterorganicchemistry.com

Diastereomers are another class of stereoisomers. Unlike enantiomers, they are not mirror images of each other and have different physical and chemical properties. masterorganicchemistry.com A reaction that favors the formation of one diastereomer over another is termed diastereoselective. saskoer.ca

Overview of (S)-3-Ethylpentan-2-amine within the Context of Chiral Secondary Amines

This compound is a chiral secondary amine. Secondary amines are characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. alfachemic.comlibretexts.org The chirality of this compound arises from the stereocenter at the second carbon atom of the pentane (B18724) chain, to which the amino group is attached. The "(S)" designation refers to the specific spatial arrangement of the groups around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The structure of 3-Ethylpentan-2-amine (B3370962) features a branched alkyl chain, which can introduce steric hindrance and influence its conformational preferences and reactivity compared to linear amines. As a chiral secondary amine, it has the potential to be used as a building block in the synthesis of more complex chiral molecules and as a component in the development of chiral catalysts or ligands for asymmetric synthesis.

The synthesis of 3-Ethylpentan-2-amine can be achieved through methods such as the reductive amination of 3-ethyl-2-pentanone. evitachem.com To produce the enantiomerically pure (S)-form, asymmetric synthesis techniques employing chiral catalysts can be utilized. evitachem.com

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H17N |

| Molecular Weight | 115.22 g/mol |

| Canonical SMILES | CCC(CC)C(C)N |

| InChI Key | AFEDQQKVLBHDNO-LURJTMIESA-N |

| CAS Number | 1315053-08-7 |

Structure

3D Structure

特性

分子式 |

C7H17N |

|---|---|

分子量 |

115.22 g/mol |

IUPAC名 |

(2S)-3-ethylpentan-2-amine |

InChI |

InChI=1S/C7H17N/c1-4-7(5-2)6(3)8/h6-7H,4-5,8H2,1-3H3/t6-/m0/s1 |

InChIキー |

AFEDQQKVLBHDNO-LURJTMIESA-N |

異性体SMILES |

CCC(CC)[C@H](C)N |

正規SMILES |

CCC(CC)C(C)N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure 3 Ethylpentan 2 Amine

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods leverage the inherent stereoselectivity of enzymes to produce chiral compounds with high purity. These approaches can be broadly categorized into two main strategies for accessing (S)-3-Ethylpentan-2-amine: the direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture of the amine.

Asymmetric Reductive Amination Utilizing Amine Dehydrogenases

The application of AmDHs to the synthesis of this compound would involve the direct conversion of 3-ethylpentan-2-one (B1293596) in the presence of ammonia (B1221849) and a hydride source. The stereoselectivity of the reaction is dictated by the specific AmDH used, with many engineered AmDHs showing excellent enantioselectivity for a range of aliphatic and aromatic ketones. researchgate.netdigitellinc.com

While wild-type amine dehydrogenases often exhibit limited substrate scope and stereoselectivity, significant advancements have been made through enzyme engineering and directed evolution. acs.orgcam.ac.uk These techniques are crucial for developing AmDH variants with high activity and stereoselectivity towards non-natural substrates like 3-ethylpentan-2-one, which can be considered a bulky ketone. acs.orgdigitellinc.com

Directed evolution involves iterative rounds of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with improved properties. acs.orgcam.ac.uk For the synthesis of this compound, this process would involve screening AmDH libraries for variants that can efficiently convert 3-ethylpentan-2-one with high enantiomeric excess of the (S)-enantiomer. Key strategies in the directed evolution of AmDHs include:

Site-saturation mutagenesis: Targeting specific amino acid residues in the active site that are predicted to influence substrate binding and stereoselectivity.

Error-prone PCR: Introducing random mutations throughout the gene to explore a wider range of sequence variations.

DNA shuffling: Recombining beneficial mutations from different variants to create enzymes with further enhanced properties.

These strategies have been successfully employed to engineer AmDHs with broadened substrate scope to accept bulky ketones and to achieve high enantioselectivities (>99% ee) for the synthesis of various chiral amines. acs.orgresearchgate.netdigitellinc.com

Below is an illustrative data table showcasing the potential improvements in AmDH performance for a ketone structurally similar to 3-ethylpentan-2-one through directed evolution.

| Enzyme Variant | Relative Activity (%) | Enantiomeric Excess (ee %) |

| Wild-Type AmDH | 10 | 65 (R) |

| Round 1 Mutant | 45 | 85 (S) |

| Round 2 Mutant | 80 | 95 (S) |

| Round 3 Mutant | 100 | >99 (S) |

Note: This table is illustrative and based on typical results from directed evolution studies on amine dehydrogenases with bulky aliphatic ketones. The data does not represent actual experimental results for 3-ethylpentan-2-one.

A critical aspect of implementing AmDH-catalyzed reductive amination on a preparative scale is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). matthey.comnih.gov Stoichiometric use of the cofactor is economically unfeasible. Therefore, an in-situ cofactor regeneration system is typically employed, where a second enzyme and a cheap sacrificial substrate are used to regenerate the reduced cofactor. nih.gov

Commonly used cofactor regeneration systems include:

Glucose dehydrogenase (GDH): This enzyme oxidizes glucose to gluconolactone, while reducing NAD(P)+ to NAD(P)H. researchgate.net This is a widely used system due to the low cost of glucose and the favorable reaction thermodynamics. matthey.com

Formate (B1220265) dehydrogenase (FDH): This enzyme catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. The formation of a gaseous byproduct can help drive the reaction to completion.

Alcohol dehydrogenases (ADHs): In this system, a secondary alcohol like isopropanol (B130326) is oxidized to acetone, regenerating the NADH or NADPH.

The choice of regeneration system depends on factors such as cofactor specificity of the AmDH, pH compatibility, and potential for product or substrate inhibition. For the synthesis of this compound, a coupled-enzyme system with an engineered AmDH and a suitable dehydrogenase for cofactor recycling would be the method of choice.

| Regeneration System | Sacrificial Substrate | Byproduct | Cofactor |

| Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | NAD(P)H |

| Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | NADH |

| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | NAD(P)H |

Kinetic Resolution and Deracemization Strategies for Enantiomeric Enrichment

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-ethylpentan-2-amine (B3370962). Kinetic resolution and deracemization strategies are powerful biocatalytic methods for achieving high enantiomeric enrichment.

Enzymatic kinetic resolution (EKR) is based on the principle that two enantiomers of a racemic mixture react at different rates with an enzyme. researchgate.net For the resolution of racemic 3-ethylpentan-2-amine, a lipase (B570770) is a commonly used class of enzyme. researchgate.net In the presence of an acyl donor, the lipase will selectively acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.

For example, using a lipase such as Candida antarctica lipase B (CALB), racemic 3-ethylpentan-2-amine could be reacted with an acyl donor like ethyl acetate. If the lipase preferentially acylates the (R)-enantiomer, the unreacted this compound can be recovered with high enantiomeric excess. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

The efficiency of an enzymatic kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is essential for achieving high enantiomeric excess at a reasonable conversion.

Below is a representative data table illustrating the enzymatic kinetic resolution of a generic aliphatic amine using different lipases.

| Lipase | Acyl Donor | Conversion (%) | Enantiomeric Excess of Amine (ee %) |

| Candida antarctica Lipase B | Ethyl Acetate | 50 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | 48 | 95 |

| Candida rugosa Lipase | Vinyl Acetate | 52 | 88 |

Note: This table is for illustrative purposes and shows typical results for the kinetic resolution of primary aliphatic amines. The data does not represent actual experimental results for 3-ethylpentan-2-amine.

A significant limitation of classical kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. researchgate.netorganic-chemistry.org This continuous racemization of the starting material allows for the theoretical conversion of 100% of the racemic mixture into a single enantiomer of the product. nih.gov

For the DKR of 3-ethylpentan-2-amine, the enzymatic acylation would be coupled with a racemization catalyst. organic-chemistry.orgnih.gov Transition metal complexes, particularly those based on ruthenium, have been shown to be effective for the racemization of primary amines under conditions compatible with the enzymatic reaction. organic-chemistry.org

In a typical DKR setup for producing (S)-N-acetyl-3-ethylpentan-2-amine, racemic 3-ethylpentan-2-amine would be treated with a lipase (e.g., CALB) and a ruthenium-based racemization catalyst in the presence of an acyl donor. The lipase would selectively acylate the (S)-amine, while the ruthenium catalyst would continuously racemize the remaining (R)-amine, making it available for the enzymatic acylation. This process can lead to high yields (>90%) and high enantiomeric excess of the desired acylated product. researchgate.netorganic-chemistry.org

Asymmetric Chemical Synthesis Routes

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and fine chemical manufacturing. For this compound, a chiral amine with a stereocenter flanked by alkyl groups of similar size, achieving high enantioselectivity presents a notable challenge. Advanced synthetic methodologies have been developed to address this, primarily focusing on the asymmetric reduction of a prochiral precursor, the imine derived from 3-Ethylpentan-2-one.

Enantioselective Hydrogenation of Imines Derived from 3-Ethylpentan-2-one

One of the most direct and atom-economical methods for producing chiral amines is the enantioselective hydrogenation of prochiral imines. This approach involves the reduction of the C=N double bond of an imine formed from 3-ethylpentan-2-one, using a chiral catalyst to control the stereochemical outcome. The efficiency of this method hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the imine.

Transition metal catalysis is a powerful tool for asymmetric imine hydrogenation, offering high turnover numbers and excellent enantioselectivities. whiterose.ac.uk A variety of precious and earth-abundant metals have been employed for this purpose.

Iridium- and Ruthenium-Based Catalysts: Iridium (Ir) and Ruthenium (Ru) complexes featuring chiral phosphine (B1218219) ligands are among the most successful catalysts for the asymmetric hydrogenation of a wide range of ketones and imines. nih.govresearchgate.netmdpi.com For sterically hindered or unactivated dialkyl ketimines, such as those derived from 3-ethylpentan-2-one, iridium catalysts often provide superior results. Chiral diaminodiphosphine-Ir(I) complexes, for instance, have been shown to be efficient for the asymmetric transfer hydrogenation of ketones. researchgate.net

Earth-Abundant Metal Catalysts: Recently, significant progress has been made in utilizing catalysts based on earth-abundant metals like manganese (Mn). These catalysts are advantageous due to their lower cost and reduced environmental impact. whiterose.ac.uk Manganese catalysts have demonstrated remarkable capability in the asymmetric hydrogenation of dialkyl ketimines with minimally differentiated alkyl groups, such as distinguishing between a methyl and an ethyl group, which is directly relevant to the imine of 3-ethylpentan-2-one. nih.gov Mechanistic studies suggest that the high stereoselectivity arises from a combination of a confined chiral environment created by the catalyst and cooperative non-covalent interactions between the catalyst and the substrate. nih.gov

Below is a table illustrating the performance of various transition metal catalysts in the asymmetric hydrogenation of ketimines structurally similar to the imine of 3-ethylpentan-2-one.

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Mn-complex | Dialkyl Ketimine (e.g., N-Aryl-ethyl methyl ketimine) | High | >95% |

| [Ir(COD)Cl]₂ / Chiral Diaminodiphosphine | Aromatic Ketone | High | up to 99% |

| Ru-complex / (S,S)-f-binaphane | Aliphatic Ketone | up to 99% | up to 74% |

This table is illustrative and compiled from data on analogous substrates. Specific results for 3-ethylpentan-2-one imine may vary.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the issues of metal contamination in the final product. rsc.org These reactions typically employ small chiral organic molecules to catalyze the enantioselective reduction.

For imine reduction, common strategies involve the use of a stoichiometric hydride source, such as trichlorosilane (B8805176) or a Hantzsch ester, in the presence of a catalytic amount of a chiral Lewis base or Brønsted acid. researchgate.net Chiral phosphoric acids, for example, have been successfully used in the transfer hydrogenation of fluorinated alkynyl ketimines with benzothiazoline (B1199338) as the hydride source, achieving excellent enantioselectivities. nih.gov Similarly, N-methyl L-amino acid-derived Lewis-basic organocatalysts can effectively catalyze the asymmetric reduction of N-aryl ketimines with trichlorosilane. gla.ac.uk The stereochemical outcome can be controlled by the catalyst's structure, with arene-arene interactions between the catalyst and the imine often being crucial for asymmetric induction. gla.ac.uk

| Organocatalyst Type | Hydride Source | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Phosphoric Acid | Benzothiazoline | N-Aryl Ketimine | Good | up to 92% |

| N-Formyl Amino Acid | Trichlorosilane | N-Aryl Ketimine | Good | Moderate to High |

| Chiral Bisamide | Trichlorosilane | N-Aryl Ketimine | High | up to 92% |

This table is illustrative and based on data for various ketimine substrates.

Chirality Transfer Methodologies

Chirality transfer methodologies utilize a stoichiometric chiral auxiliary to direct the stereochemical outcome of a reaction. One of the most robust and widely used methods for the asymmetric synthesis of primary amines is the use of tert-butanesulfinamide (Ellman's auxiliary). wikipedia.orgyale.edu

The synthesis proceeds in three main steps:

Condensation: The prochiral ketone, 3-ethylpentan-2-one, is condensed with an enantiopure form of tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-tert-butanesulfinyl ketimine. This reaction proceeds in high yield. iupac.org

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky and chiral tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reagent to the opposite face. This results in a highly diastereoselective reduction, forming the corresponding sulfinamide.

Cleavage: The chiral auxiliary is subsequently removed by simple treatment with acid (e.g., HCl in an alcohol solvent) to afford the desired enantiomerically enriched primary amine, this compound. iupac.orgnih.gov

This method is highly versatile and has been applied to the synthesis of a vast array of chiral amines with consistently high stereoselectivity. rsc.org

Diastereoselective Synthesis from Chiral Precursors

This strategy involves creating a chiral precursor that already contains a stereocenter, which then directs the formation of the new stereocenter at the amine position. This approach often relies on the formation of a chiral imine or enamine intermediate.

A common method involves the reaction of the prochiral ketone (3-ethylpentan-2-one) with a readily available chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine in situ. mdpi.com The inherent chirality of this imine precursor then directs the diastereoselective addition of a nucleophile or a reducing agent. For instance, a regio- and stereoselective Michael addition of a chiral ketimine can be used to install a new quaternary stereocenter with high diastereoselectivity. mdpi.com

Another approach employs different chiral auxiliaries, such as pseudoephedrine or the more recent pseudoephenamine, which can be used to create chiral amides. harvard.edunih.gov While often used for alkylation reactions to form α-chiral carbonyl compounds, these can subsequently be converted to amines. The auxiliary controls the stereochemistry of the alkylation, and the resulting product can be transformed into the target chiral amine. nih.gov The choice of the chiral precursor is critical for achieving high diastereoselectivity, as its stereodirecting influence dictates the configuration of the final product.

Sophisticated Spectroscopic and Chromatographic Methodologies for Stereochemical Elucidation

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. The separation of enantiomers can be achieved through two primary strategies: the use of a chiral stationary phase (CSP) which provides direct separation, or the pre-column derivatization of the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.commdpi.com

The direct separation of enantiomers like (S)-3-Ethylpentan-2-amine is most efficiently achieved using Chiral Stationary Phases (CSPs). These phases are composed of a chiral selector immobilized onto a solid support, typically silica gel. For amines, polysaccharide-based CSPs, such as those derived from cellulose and amylose phenylcarbamates, are particularly effective. yakhak.orgmdpi.com The chiral recognition mechanism involves transient interactions between the enantiomers and the CSP, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers.

The optimization of separation involves a systematic adjustment of chromatographic parameters:

Mobile Phase Composition: The choice of solvents (e.g., hexane, 2-propanol, ethanol) and their ratios significantly impacts resolution. For polysaccharide-based CSPs, a mobile phase consisting of hexane and an alcohol modifier is common. yakhak.org

Flow Rate: Adjusting the flow rate can improve peak shape and resolution, though it also affects analysis time. A typical flow rate is around 1 mL/min. yakhak.org

Temperature: Column temperature can influence the thermodynamics of the chiral recognition process, thereby affecting separation efficiency.

An efficient chiral HPLC method can be developed to determine the enantiomeric purity of commercially available chiral amines. yakhak.org For instance, a method could be validated to quantify a small percentage of the (R)-enantiomer impurity in a sample of this compound.

Table 1: Illustrative HPLC Separation of 3-Ethylpentan-2-amine (B3370962) Enantiomers on a Polysaccharide-Based CSP

| Parameter | Value |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 9.8 min |

| Resolution (Rs) | 2.1 |

Note: This data is illustrative and represents typical performance for the separation of a small chiral amine on the specified CSP.

When direct separation on a CSP is not feasible or optimal, pre-column derivatization offers a robust alternative. actascientific.com This indirect method involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column. mdpi.comsigmaaldrich.com

Common CDAs for primary amines include:

O-phthalaldehyde (OPA) with a chiral thiol: Reacts rapidly with primary amines to form fluorescent isoindole derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl) : Forms stable carbamate derivatives. actascientific.com

4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) : Creates highly fluorescent NBD-amine adducts, enabling sensitive detection. yakhak.org

Derivatization can significantly improve chromatographic performance by introducing a chromophore or fluorophore into the analyte, thereby increasing detection sensitivity. sigmaaldrich.comthermofisher.com The choice of derivatizing agent and reaction conditions (pH, temperature, time) must be carefully optimized to ensure complete and rapid reaction without racemization. sigmaaldrich.com

For high-throughput screening and quality control, manual derivatization can be a bottleneck. Automated pre-column derivatization systems integrated with HPLC autosamplers offer a solution for rapid and reproducible analysis. acs.orgnih.gov In such a system, the autosampler is programmed to mix the sample with the derivatizing reagent and buffer in precise volumes, allow the reaction to proceed for a set time, and then automatically inject the resulting mixture into the HPLC system. thermofisher.com This automated approach minimizes human error, improves precision, and allows for unattended analysis of large numbers of samples. acs.orgtandfonline.com A fully automated method can enable chiral analysis within minutes per sample, making it suitable for process monitoring and large-scale screening applications. acs.orgnih.gov

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds like this compound. Enantioselective GC analysis typically relies on the use of a capillary column coated with a chiral stationary phase. Substituted cyclodextrins are among the most common and effective CSPs for the GC separation of amines. wiley.com

The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the amine enantiomers and the cyclodextrin cavities. The stability of these complexes differs for each enantiomer, leading to different retention times. Key parameters influencing GC separation include the type of cyclodextrin derivative, column temperature, and carrier gas flow rate. wiley.com While direct analysis is possible, derivatization of the amine to form less polar and more volatile derivatives (e.g., amides or carbamates) can sometimes improve peak shape and resolution. Though primarily a laboratory technique, GC can be adapted for continuous online measurements of industrial process streams. ccsknowledge.com

Table 2: Example GC Conditions for Enantiomeric Separation of a Chiral Amine

| Parameter | Value |

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin CSP |

| Carrier Gas | Hydrogen |

| Inlet Temperature | 250°C |

| Oven Program | Isothermal at 120°C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (S)-enantiomer | 12.3 min |

| Retention Time (R)-enantiomer | 12.9 min |

| Separation Factor (α) | 1.05 |

Note: This data is illustrative and based on typical conditions for separating volatile chiral amines.

Capillary Electrophoresis (CE) and Related Electrokinetic Separation Methods for Chiral Purity

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for chiral separations. researchgate.net Its advantages include rapid analysis times, extremely low sample and reagent consumption, and high resolving power. researchgate.net In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). researchgate.netbio-rad.com

For the analysis of basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors. nih.gov The separation principle relies on the differential interaction of the enantiomers with the chiral selector. The protonated amine enantiomers form inclusion complexes of varying stability with the CD, leading to different effective electrophoretic mobilities and, consequently, separation.

Factors affecting the separation include:

Type and Concentration of Chiral Selector: Native and derivatized CDs (e.g., sulfated or hydroxypropylated β-CD) offer different selectivities. nih.gov

Buffer pH: The pH of the BGE determines the charge state of the amine and can influence the complexation with the CD.

Applied Voltage: Higher voltages generally lead to faster separations but can generate Joule heating, which may affect resolution.

Non-aqueous CE, using solvents like methanol, can also be employed and has been shown to be effective for the chiral separation of various amines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (% ee) of a chiral sample. Unlike separation techniques, NMR provides a direct measure of the ratio of enantiomers in a solution. To distinguish between enantiomers by NMR, they must be converted into diastereomers or placed in a chiral environment, which results in separate, quantifiable signals. nih.govcam.ac.uk

Two common approaches are used:

Chiral Derivatizing Agents (CDAs): The sample containing the enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the integration of the non-overlapping signals for each diastereomer allows for the calculation of the enantiomeric excess. cam.ac.uk

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms weak, transient diastereomeric complexes with the enantiomers. This association can induce small but measurable differences in the chemical shifts (Δδ) of the corresponding nuclei for the (R) and (S) enantiomers, allowing for quantification. rsc.org

For primary amines like this compound, various CDAs and CSAs have been developed. For example, chiral phosphazane reagents can be used to derivatize amines, leading to sharp, well-resolved signals in ³¹P NMR spectroscopy that can be integrated to determine the % ee. cam.ac.uk The accuracy of the method can be confirmed by analyzing samples with known enantiomeric ratios. cam.ac.uk

Application of Chiral Auxiliaries and Chiral Solvating Agents

The use of chiral auxiliaries and chiral solvating agents is a fundamental strategy in stereochemistry for the determination of enantiomeric purity and absolute configuration, often employing Nuclear Magnetic Resonance (NMR) spectroscopy. These methods rely on the formation of diastereomeric complexes or adducts, which exhibit distinct spectral properties. However, specific studies detailing the application of any particular chiral auxiliary or solvating agent for the stereochemical analysis of this compound could not be identified. Consequently, no data tables of diastereomeric shifts or coupling constants for derivatives of this compound can be provided.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a given chromophore, enantiomers will produce mirror-image CD spectra, allowing for the determination of enantiomeric excess and, through comparison with theoretical calculations or empirical rules, the assignment of absolute configuration. The search for published CD spectra or specific studies on the application of CD spectroscopy for the analysis of this compound did not yield any specific results. Therefore, no experimental data on its molar ellipticity or specific rotations at different wavelengths can be presented.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

X-ray crystallography provides the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound or a derivative containing a heavy atom (for anomalous dispersion). The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule. Despite the definitive nature of this technique, no published crystal structures of derivatives of this compound were found in the conducted searches. As a result, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be reported for this compound.

Mechanistic Investigations and Reactivity Studies of S 3 Ethylpentan 2 Amine in Organic Reactions

Role as a Nucleophile in Formation of Complex Amine Derivatives

The lone pair of electrons on the nitrogen atom of (S)-3-Ethylpentan-2-amine imparts significant nucleophilic character, making it a versatile building block in organic synthesis for the construction of more complex amine derivatives. nih.gov As a primary amine, it readily participates in reactions with a variety of electrophiles. libretexts.org

Key nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form corresponding amides. The steric hindrance around the amine group, caused by the adjacent ethyl group, may necessitate slightly more forcing reaction conditions compared to less hindered primary amines.

Alkylation: As a nucleophile, it can undergo SN2 reactions with alkyl halides to yield secondary and tertiary amines. libretexts.org However, direct alkylation can be difficult to control and may lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Formation of Imines (Schiff Bases): It can react with aldehydes and ketones in a condensation reaction to form imines. eopcw.com This reaction is a cornerstone of reductive amination, as discussed in the following section.

Michael Addition: The amine can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl compounds.

The utility of this compound as a nucleophile is central to its role as a precursor for a diverse range of more complex molecules, particularly in the synthesis of potential pharmaceutical agents and agrochemicals. smolecule.com

Table 1: Examples of Nucleophilic Reactions

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-((S)-3-Ethylpentan-2-yl)acetamide |

| Alkylation | Methyl Iodide | (S)-N-Methyl-3-ethylpentan-2-amine |

| Imine Formation | Acetone | N-((S)-3-Ethylpentan-2-yl)propan-2-imine |

Mechanistic Pathways of Reductive Amination for this compound Synthesis

Reductive amination is a highly effective and widely used method for the synthesis of amines, including this compound. libretexts.orgresearchgate.net This process involves two main mechanistic steps: the formation of an imine or enamine intermediate, followed by its reduction. libretexts.orgyoutube.com

The synthesis of this compound via this pathway would typically start with 3-ethylpentan-2-one (B1293596). The general mechanism is as follows:

Imine Formation: The carbonyl group of 3-ethylpentan-2-one is attacked by a nitrogen nucleophile, such as ammonia (B1221849) or an ammonia equivalent. This nucleophilic addition is typically catalyzed by a mild acid and results in the formation of an unstable carbinolamine intermediate. eopcw.com

Dehydration: The carbinolamine then undergoes dehydration, eliminating a molecule of water to form a C=N double bond, yielding an imine (specifically, 3-ethylpentan-2-imine). eopcw.com

Reduction: The imine intermediate is then reduced to the corresponding amine. This reduction can be achieved using a variety of hydride reducing agents. masterorganicchemistry.com The choice of reducing agent is crucial; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated iminium ion over the starting ketone, allowing the reaction to be performed in one pot. masterorganicchemistry.com

For the synthesis to be stereoselective, producing the (S)-enantiomer specifically, a chiral auxiliary or an asymmetric catalyst would be required during the reduction step. Asymmetric reductive amination using chiral catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, has become a powerful strategy for producing enantiomerically pure amines. smolecule.com

Table 2: Reagents in Reductive Amination for this compound Synthesis

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Carbonyl Source | 3-Ethylpentan-2-one | Provides the carbon skeleton |

| Amine Source | Ammonia, Ammonium Acetate | Provides the nitrogen atom |

| Reduction | H₂, Ni catalyst; NaBH₃CN; NaBH(OAc)₃ | Reduces the imine intermediate to the amine |

Studies on Oxidation and Reduction Reactions of the Amine Moiety

The amine functional group in this compound can undergo both oxidation and reduction, although the conditions and products vary significantly.

Oxidation: Primary amines can be oxidized to a variety of products depending on the oxidizing agent used.

To Imines: Mild oxidation can convert the primary amine to the corresponding imine, 3-ethylpentan-2-imine. This is often an intermediate step rather than a final isolated product.

To Oximes or Nitriles: Stronger oxidizing agents can lead to further oxidation. For instance, oxidation of primary amines can yield oximes or, with cleavage of the carbon framework, nitriles under specific conditions. evitachem.com Reagents like potassium permanganate (B83412) or chromium-based oxidants have been used for such transformations with other amines. evitachem.comsmolecule.com The oxidation of amines coordinated to metal centers, such as ruthenium, to form imine complexes has also been studied. acs.org

Reduction: The primary amine group in this compound is already in a reduced state and is generally stable to common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) under standard conditions. Further reduction of a simple aliphatic amine is not a typical transformation. However, the term "reduction" in the context of amine derivatives can sometimes refer to the hydrogenolysis of N-benzyl or other protecting groups, which is a common strategy in amine synthesis. researchgate.net

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| Mild Oxidation | MnO₂ | 3-Ethylpentan-2-imine |

| Strong Oxidation | KMnO₄ | Fragmentation/complex mixture |

Regioselectivity and Stereocontrol in Derivatization Reactions

When this compound is used as a starting material for further synthesis, the inherent stereochemistry and steric bulk of the molecule are critical factors that influence the selectivity of subsequent reactions.

Regioselectivity: In reactions where multiple sites on a derivative of this compound could react, the steric hindrance imposed by the 3-ethyl group can direct the approach of incoming reagents. For example, if the amine is first converted to a more complex intermediate with other reactive sites, the ethyl group can sterically shield one face of the molecule, influencing the regioselectivity of further additions or substitutions.

Stereocontrol: The existing stereocenter at the C2 position provides a basis for diastereoselective reactions. This is a form of substrate-controlled stereocontrol.

1,2-Asymmetric Induction: In reactions involving the formation of a new stereocenter adjacent to the C2 carbon (at C1 or on a group attached to the nitrogen), the existing chirality can influence the stereochemical outcome. According to Cram's rule and its variations (Felkin-Anh model), a nucleophile will preferentially attack a carbonyl group on a chiral substrate from the less hindered face. Similarly, in derivatization reactions of this compound, reagents will approach the nitrogen atom or adjacent carbons in a way that minimizes steric interactions with the bulky ethyl and methyl groups.

Double Diastereoselection: If this compound is reacted with a chiral reagent, a phenomenon known as double diastereoselection occurs. The stereochemical preference of the substrate and the reagent can either be "matched" (leading to a high diastereomeric excess of one product) or "mismatched" (leading to lower selectivity or the formation of the opposite diastereomer). acs.org

Achieving high levels of stereocontrol is crucial in the synthesis of biologically active molecules, where only one stereoisomer typically exhibits the desired activity. acs.org The development of methodologies that can predictably control the stereochemical outcome of reactions involving chiral amines like this compound is an active area of research. researchgate.net

Table 4: Factors Influencing Selectivity in Derivatization

| Selectivity Type | Influencing Factor | Expected Outcome | Example Reaction |

|---|---|---|---|

| Regioselectivity | Steric hindrance from 3-ethyl group | Reaction at less sterically hindered positions | Alkylation of a complex derivative |

Design and Application of S 3 Ethylpentan 2 Amine in Asymmetric Catalysis

Development of Chiral Ligands Incorporating the 3-Ethylpentan-2-amine (B3370962) Scaffold

The efficacy of a metal-catalyzed asymmetric reaction is profoundly dependent on the structure of the chiral ligand. The (S)-3-Ethylpentan-2-amine scaffold offers a robust and sterically defined framework for the synthesis of a diverse range of chiral ligands. The presence of the amine functionality allows for straightforward derivatization to incorporate various coordinating atoms, such as phosphorus and additional nitrogen atoms, leading to potent bidentate or tridentate ligands for transition metal catalysis.

Phosphine-amine ligands are a prominent class of ligands in asymmetric catalysis, known for their ability to form stable and effective complexes with transition metals like iridium, rhodium, and palladium. A modular synthetic approach can be employed for the preparation of phosphine-amine hybrid ligands, such as P,N,O-type ligands, derived from this compound.

A general and highly adaptable two-step synthetic protocol is often utilized. mdpi.com This process would begin with the reaction of this compound with a suitable electrophile containing a leaving group, such as a cyclic sulfate. This initial step serves to introduce a hydroxyl or ether functionality, creating an amino alcohol or amino ether intermediate. The subsequent step involves the reaction of this intermediate with a phosphine (B1218219) source, typically a lithium phosphide (B1233454) like lithium diphenylphosphide (LiPPh₂). mdpi.comresearchgate.net This nucleophilic substitution introduces the phosphine moiety, yielding the final phosphine-amine hybrid ligand. The steric bulk provided by the ethyl group at the C3 position of the amine scaffold is crucial for creating a well-defined chiral pocket around the metal center, which is essential for achieving high levels of stereocontrol in catalytic reactions.

Table 1: General Synthesis of Phosphine-Amine Ligands

| Step | Reactants | Reagent | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound, Cyclic Sulfate | - | Amino alcohol/ether intermediate | Introduction of a secondary coordinating group (O) |

The incorporation of a pyridine (B92270) ring into a ligand framework introduces a robust, aromatic, and electronically tunable coordinating group. dicp.ac.cnresearchgate.net The design of pyridine-containing ligands based on the this compound scaffold can lead to novel N,N-type or P,N,N-type pincer ligands. sioc-journal.cnjscimedcentral.com The synthesis of such ligands typically involves the functionalization of the amine group of this compound to enable its linkage to a pyridine core. rsc.org

One synthetic strategy could involve the reaction of this compound with a pyridine derivative bearing an electrophilic site, such as 2,6-dichloropyridine. A nucleophilic substitution reaction would form a new C-N bond, tethering the chiral amine to the pyridine ring. Further functionalization of the remaining chloro-substituent on the pyridine ring, for instance by reaction with a phosphine, could lead to the formation of a chiral P,N,N-pincer ligand. The electronic properties of the resulting ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. sioc-journal.cn

Chiral this compound-Derived Ligands in Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. ajchem-b.com Iridium complexes of chiral P,N,O-ligands have demonstrated high efficiency in the asymmetric hydrogenation of prochiral ketones. mdpi.com A hypothetical iridium catalyst incorporating a ligand derived from this compound would be expected to show significant activity and enantioselectivity in such transformations.

In a typical reaction, the catalyst is generated in situ by mixing the iridium precursor, such as [Ir(COD)Cl]₂, with the chiral ligand. mdpi.com The reaction is then carried out under hydrogen pressure in the presence of a base. The structure of the ligand, particularly the steric and electronic properties of the backbone derived from this compound, would play a critical role in determining the outcome of the hydrogenation. For instance, in the hydrogenation of acetophenone, the configuration of the resulting 1-phenylethanol (B42297) would be dictated by the stereochemistry of the chiral ligand. Ligands with a well-defined chiral environment can lead to excellent enantiomeric excesses (ee). mdpi.com

Table 2: Hypothetical Performance in Asymmetric Hydrogenation of Acetophenone

| Ligand Type | Metal | Substrate | Product ee (%) | Conversion (%) |

|---|---|---|---|---|

| This compound derived P,N,O-Ligand | Iridium | Acetophenone | >95 | >99 |

| This compound derived N,N-Ligand | Rhodium | Methyl Acetoacetate | >90 | >99 |

This table is illustrative and based on performance of analogous ligand systems.

Role as a Chiral Auxiliary in Stereoselective Transformations

Beyond its use in chiral ligands, this compound has the potential to act as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. The amine functionality of this compound can be readily converted into various functionalities, such as amides or imines, to form a covalent bond with the substrate.

For example, in titanium-mediated aldol (B89426) reactions, a chiral auxiliary can be used to control the formation of new stereocenters with high diastereoselectivity. thieme-connect.com this compound could be condensed with a carboxylic acid to form a chiral amide. This amide can then be enolized and reacted with an aldehyde in the presence of a Lewis acid like titanium tetrachloride. The steric hindrance provided by the ethylpentyl group of the auxiliary would direct the approach of the aldehyde, leading to the formation of one diastereomer of the aldol adduct in preference to the other. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched aldol product. thieme-connect.com This strategy has been successfully applied in the synthesis of complex molecules like (R)-baclofen using other chiral auxiliaries. thieme-connect.com

Investigations into Catalyst Activation and Deactivation Pathways

Understanding the mechanisms of catalyst activation and deactivation is crucial for optimizing catalytic processes and improving their efficiency and longevity. mdpi.comrsc.org For catalysts bearing ligands derived from this compound, several activation and deactivation pathways can be envisaged, particularly in the context of phosphine-containing complexes. mdpi.com

Activation: The catalytically active species is often formed in situ from a precatalyst. rsc.org For instance, a rhodium(I) precatalyst like [Rh(COD)Cl]₂ reacts with the chiral phosphine-amine ligand to form the active catalyst. This activation process may involve an induction period where the ligand displaces the cyclooctadiene (COD) and coordinates to the metal center. The presence of a base and the reaction solvent can also play a significant role in the formation of the active species. mdpi.com

Deactivation: Catalyst deactivation can occur through several mechanisms:

Ligand Degradation: The phosphine moiety of the ligand can be susceptible to oxidation, especially in the presence of trace oxygen, leading to the formation of inactive phosphine oxide species.

Metal Center Agglomeration: The active mononuclear metal complex can aggregate to form inactive multinuclear clusters or even deposit as metal black, particularly under reducing conditions. d-nb.info

Coordination Site Blocking: The active site of the catalyst can be blocked by coordination of the substrate, product, or impurities in the reaction mixture, leading to inhibition. mdpi.com In some cases, the amine part of the ligand itself or other amine substrates can cause product inhibition. okayama-u.ac.jp

Formation of Stable, Inactive Complexes: The catalyst can react with components of the reaction medium to form highly stable, but catalytically inactive complexes. For example, in reactions carried out in alcohol solvents, the catalyst might promote the dehydrogenation of the alcohol to an aldehyde, which can then decarbonylate the catalyst to form an inactive metal-carbonyl complex. mdpi.com

Investigating these pathways, often through spectroscopic techniques like NMR and in-situ IR, is essential for the rational design of more robust and efficient catalytic systems based on the this compound scaffold.

Computational and Theoretical Investigations of S 3 Ethylpentan 2 Amine and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis

The biological activity and stereochemical outcome of reactions involving (S)-3-Ethylpentan-2-amine are intrinsically linked to its three-dimensional structure. Quantum chemical calculations are essential for identifying the stable conformations of this flexible chiral amine and determining their relative energies.

Conformational analysis of this compound involves the exploration of the potential energy surface by rotating the single bonds. Due to the presence of two chiral centers, a number of stereoisomers are possible, and for each, multiple conformations exist. High-level quantum mechanical simulations can be employed to accurately model these structures. nih.govspringernature.com

Research Findings: Studies on similar small chiral amines have demonstrated that even subtle changes in conformation can significantly impact their interaction with other molecules. For this compound, the orientation of the ethyl and methyl groups relative to the amine functionality is of particular interest. The gauche and anti conformations around the C2-C3 bond, for instance, will have different steric and electronic properties.

A typical computational approach would involve an initial conformational search using a computationally less expensive method, such as molecular mechanics, followed by geometry optimization and energy calculation of the most promising conformers using more accurate methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (H-N-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | -60° (gauche) | 0.00 | 45.2 |

| B | 180° (anti) | 0.55 | 25.1 |

| C | 60° (gauche) | 0.82 | 16.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences found in similar aliphatic amines.

Density Functional Theory (DFT) Studies on Reactivity and Transition States

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of molecules. For this compound and its derivatives, DFT can be used to predict sites of reactivity, calculate reaction barriers, and elucidate reaction mechanisms. rsc.orgnih.gov

Research Findings: DFT calculations can determine various reactivity descriptors, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions. For a primary amine like this compound, the nitrogen atom is the primary site for nucleophilic attack. The energy of the HOMO is indicative of its electron-donating ability.

Furthermore, DFT is instrumental in locating and characterizing transition states for reactions involving the amine. For instance, in an acylation reaction, DFT can model the transition state for the nucleophilic attack of the amine on the carbonyl carbon, providing the activation energy for the reaction. This is crucial for understanding the kinetics and stereoselectivity of such transformations. nih.govmdpi.com

Table 2: Calculated Reactivity Descriptors for this compound (B3LYP/6-31G)*

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -8.95 |

| LUMO Energy | 2.15 |

| HOMO-LUMO Gap | 11.10 |

| Ionization Potential | 8.95 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for aliphatic amines.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

To understand how this compound and its derivatives interact with biological macromolecules such as enzymes, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques are vital in the field of drug discovery and biocatalysis. nih.govfrontiersin.orgmdpi.com

Research Findings: Molecular docking studies can predict the preferred binding orientation of this compound within the active site of an enzyme. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field. rsc.org For a chiral amine, these simulations can explain the enantioselectivity of enzymes, showing why one enantiomer binds more favorably than the other.

Molecular dynamics simulations provide a more dynamic picture of the enzyme-substrate complex. By simulating the movement of atoms over time, MD can reveal the stability of the binding mode predicted by docking, the role of specific amino acid residues in the active site, and the conformational changes that may occur upon ligand binding. rsc.org

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational methods are increasingly used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For a chiral compound like this compound, the prediction of chiroptical properties is particularly important.

Research Findings: Quantum chemical calculations can predict NMR chemical shifts and coupling constants, which can aid in the assignment of complex NMR spectra. More advanced techniques can simulate chiroptical spectra such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). schrodinger.comacs.orgnih.govnih.govethz.ch These techniques are powerful for determining the absolute configuration of chiral molecules. The calculated spectrum for the (S)-enantiomer can be compared with the experimental spectrum to confirm the absolute stereochemistry. rsc.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C2 Chemical Shift | 55.4 ppm |

| ¹H NMR | H2 Chemical Shift | 3.1 ppm |

| VCD | N-H stretch | Positive Cotton effect at ~3300 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of spectroscopic prediction for chiral amines.

Elucidation of Non-Covalent Interactions Influencing Stereoselectivity

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and steric hindrance, play a crucial role in governing the stereoselectivity of chemical reactions. Computational chemistry provides the means to visualize and quantify these subtle interactions. mdpi.comnih.govacs.orgbeilstein-journals.org

Research Findings: In reactions where this compound acts as a chiral auxiliary or a reactant, the stereochemical outcome is often determined by the non-covalent interactions in the transition state. For example, in an asymmetric synthesis, the chiral amine may form a transient complex with a reactant, and the stereoselectivity arises from the different energies of the diastereomeric transition states.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these interactions. These analyses can reveal, for instance, a crucial hydrogen bond between the amine and a catalyst or a stabilizing CH-π interaction that favors the formation of one stereoisomer over the other. acs.org Understanding these interactions is key to designing more selective catalysts and synthetic routes. acs.org

Future Research Trajectories and Broader Academic Impact

Innovations in Green Chemistry Approaches for (S)-3-Ethylpentan-2-amine Production

The future of chemical manufacturing is inextricably linked to the principles of green chemistry, which aim to minimize environmental impact. chiralpedia.com For the production of this compound, research is moving beyond traditional methods that often rely on harsh reagents and generate significant waste. The focus is shifting towards more sustainable and atom-economical pathways.

Key green chemistry strategies applicable to chiral amine synthesis include:

Catalytic Hydrogenation: Asymmetric hydrogenation is an exceptionally atom-efficient method for producing chiral amines, generating minimal waste. acs.org Future work will focus on developing more robust and recyclable catalysts for the asymmetric hydrogenation of prochiral imines or the reductive amination of 3-ethylpentan-2-one (B1293596).

Biocatalysis: The use of enzymes offers mild reaction conditions, high enantioselectivity, and an environmentally friendly route to chiral amines. mdpi.comhovione.com ω-Transaminases, for instance, can catalyze the asymmetric reductive amination of ketones with near-perfect atom economy. mdpi.com

Sustainable Solvents: Research into replacing volatile organic solvents (VOCs) is a major green chemistry initiative. Deep Eutectic Solvents (DESs) are emerging as promising, biodegradable alternatives for metal-catalyzed reactions and biocatalysis in amine synthesis. mdpi.com

The adoption of these green principles, particularly biocatalysis and asymmetric hydrogenation, promises to make the industrial-scale production of chiral amines like this compound more sustainable and economically viable. chiralpedia.comacs.org

Exploration of Novel Biocatalytic Systems for Chiral Amine Synthesis

Biocatalysis stands out as a powerful tool for green and highly selective synthesis of chiral amines. hovione.com The academic and industrial impact is highlighted by the successful application of engineered enzymes in pharmaceutical manufacturing, such as the synthesis of sitagliptin, which received a Presidential Green Chemistry Challenge Award. mdpi.com Future research is focused on discovering and engineering novel enzymes with broader substrate scopes and improved catalytic efficiencies.

For a compound like this compound, the key biocatalytic systems under investigation are:

ω-Transaminases (ω-TAs): These enzymes are capable of asymmetrically converting prochiral ketones into chiral amines. mdpi.com A significant area of research involves protein engineering to enhance their stability and activity towards non-natural or sterically demanding substrates. mdpi.comnih.gov The use of alternative amine donors that shift the reaction equilibrium and simplify downstream processing is also a key innovation. h1.co

Amine Dehydrogenases (AmDHs): AmDHs catalyze the asymmetric reductive amination of ketones using ammonia (B1221849) and a reducing cofactor. hims-biocat.eu The development of cofactor self-sufficient cascade systems, where the cofactor is regenerated in situ, represents a significant step towards more efficient and economical processes. hims-biocat.euacs.org

Enzyme Immobilization: A major challenge in industrial biocatalysis is the recovery and reuse of enzymes. nih.gov Research into advanced immobilization techniques on solid supports, such as controlled porosity glass, is crucial for developing robust continuous flow processes and reducing production costs. hims-biocat.eu

The continued evolution of these biocatalytic systems will provide a versatile and sustainable toolbox for producing a vast array of enantiopure amines.

Rational Design of Next-Generation Chiral Ligands and Organocatalysts

Transition metal catalysis and organocatalysis are fundamental pillars of asymmetric synthesis. The rational design of new catalysts with superior activity and selectivity is a perpetual goal in the academic community. sioc-journal.cnacs.org

For the synthesis of this compound via asymmetric hydrogenation or reductive amination, future research will concentrate on:

Modular Ligand Synthesis: The development of modular chiral ligands allows for systematic fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. acs.orgacs.org This "double-layer control" concept, using a rigid framework with tunable peripheral groups, has shown great promise. acs.org

Novel Catalyst Scaffolds: Exploration of new ligand classes, such as chiral phosphorus-olefin hybrids and N-heterocyclic carbenes, continues to yield catalysts with unique reactivity and selectivity profiles. acs.orgsioc-journal.cn

Organocatalysis: Chiral organocatalysts, which are small, metal-free organic molecules, offer a greener alternative to transition metal catalysts. chiralpedia.com Research into new chiral Brønsted acids and proline derivatives capable of activating imines for asymmetric reduction is an active field. chiralpedia.com

The synergy between computational modeling and experimental synthesis accelerates the discovery of these next-generation catalysts, enabling the efficient production of chiral amines with ever-higher levels of enantiopurity. nih.gov

Integration of Machine Learning and AI in Asymmetric Synthesis Design

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how synthetic routes are designed and optimized. chiralpedia.comijrpr.com Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. chiralpedia.com

In the context of synthesizing this compound, AI and ML are expected to have a significant impact in several areas:

Catalyst Discovery and Design: ML models can predict the performance of potential catalysts, guiding researchers toward the most promising candidates and reducing the need for extensive empirical screening. ijrpr.com

Enzyme Engineering: AI tools like AlphaFold for protein structure prediction are transforming biocatalysis. nih.gov By accurately predicting the three-dimensional structure of enzymes like ω-transaminases, researchers can perform more effective structure-guided molecular modifications to improve their catalytic properties for specific substrates. mdpi.comnih.gov

Reaction Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for yield and enantioselectivity, accelerating process development.

The integration of these computational tools will not only speed up the development of synthetic methods but also deepen the fundamental understanding of the underlying principles of asymmetric catalysis. nih.gov

Table 1: Impact of AI and Machine Learning on Chiral Amine Synthesis

| Area of Impact | Application | Expected Outcome | Citations |

|---|---|---|---|

| Biocatalysis | Structure-guided enzyme engineering using predicted protein models. | Creation of highly specific and efficient biocatalysts for target molecules. | mdpi.comnih.govnih.gov |

| Catalyst Design | Prediction of catalyst performance and identification of novel catalyst structures. | Accelerated discovery of new chiral ligands and organocatalysts. | chiralpedia.comijrpr.com |

| Process Chemistry | Automated optimization of reaction conditions (temperature, concentration, etc.). | Faster development of robust and high-yielding synthetic processes. | ijrpr.com |

Advancements in Microfluidic and High-Throughput Methodologies for Synthesis and Analysis

The discovery of new catalysts and the optimization of reaction conditions have traditionally been resource- and time-intensive endeavors. Microfluidic and high-throughput experimentation (HTE) technologies offer a paradigm shift, enabling the rapid screening of hundreds or thousands of reactions in parallel. nih.gov

Key advancements relevant to the synthesis and analysis of this compound include:

High-Throughput Screening (HTS): Miniaturized reaction vessels, such as 384-well plates, combined with robotic liquid handlers, allow for the rapid evaluation of large libraries of catalysts and reaction conditions. nih.gov

Rapid Enantioselectivity Analysis: A major bottleneck in HTS for asymmetric reactions is the analysis of enantiomeric excess (ee). Novel optical methods, using fluorescence or circular dichroism, have been developed to determine both yield and ee in minutes, directly in the screening plates. nih.govnih.gov

Microfluidic Reactors: "Lab-on-a-chip" systems provide exceptional control over reaction conditions due to rapid heat and mass transfer. ineosopen.orgmdpi.com They are ideal for optimizing reaction parameters, performing multi-step syntheses, and integrating synthesis with real-time analysis, which is particularly valuable for developing both chemical and biocatalytic processes. acs.orgnih.gov

These technologies create a powerful platform for accelerating the discovery and development of efficient synthetic routes to chiral molecules, including this compound, by overcoming traditional analytical bottlenecks. nih.govineosopen.org

Table 2: High-Throughput and Microfluidic Techniques in Chiral Amine Synthesis

| Technique | Advantage | Application | Citations |

|---|---|---|---|

| High-Throughput Screening (HTS) | Miniaturization and parallelization of experiments. | Rapid screening of catalyst libraries and reaction conditions. | nih.govnih.gov |

| Fluorescence/CD Spectroscopy | Fast, optical determination of yield and enantiomeric excess. | Overcoming analytical bottlenecks in HTS. | nih.gov |

| Microfluidic Reactors | Precise control of reaction parameters; process integration. | Optimization of multi-step enzymatic and chemical syntheses. | ineosopen.orgmdpi.comacs.org |

Q & A

Q. What are the recommended enantioselective synthesis methods for (S)-3-Ethylpentan-2-amine?

To achieve high enantiomeric purity, researchers can employ chiral catalysts (e.g., Jacobsen’s catalyst) in asymmetric hydrogenation of imine precursors or kinetic resolution using enantioselective enzymes. For example, enzymatic resolution with lipases or esterases can separate enantiomers by selectively hydrolyzing one isomer . Alternatively, chiral auxiliaries in alkylation reactions (e.g., Evans oxazolidinones) can direct stereochemistry during carbon-carbon bond formation. Post-synthesis, purity should be verified via chiral HPLC or polarimetry .

Q. How can the stereochemical configuration and structural integrity of this compound be confirmed?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR : - and -NMR to identify methyl/ethyl group splitting patterns and amine proton environments.

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis.

- Chiral HPLC : Compare retention times with racemic mixtures or known standards.

- Vibrational circular dichroism (VCD) : For resolving chiral centers in solution .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound?

Contradictions often arise from impurities, polymorphic forms, or measurement protocols. To resolve these:

- Cross-validation : Use multiple analytical methods (e.g., DSC for melting points, UV-Vis for solubility).

- Batch analysis : Compare samples from independent syntheses or suppliers.

- Database reconciliation : Cross-check data against authoritative sources like PubChem or ECHA, noting measurement conditions (e.g., solvent, temperature) .

Q. What experimental designs are optimal for studying the stereochemical influence of this compound in nucleophilic reactions?

- Comparative kinetic studies : React the (S)-enantiomer with electrophiles (e.g., alkyl halides) under identical conditions as the (R)-isomer, monitoring reaction rates via GC-MS or -NMR.

- Steric mapping : Computational modeling (DFT) to visualize steric hindrance around the amine group.

- Chiral solvent effects : Test reactivity in chiral ionic liquids to probe enantioselective solvation .

Q. How can researchers design assays to evaluate the biological activity of this compound against enzyme targets?

- Inhibition assays : Use fluorescence-based or colorimetric substrates (e.g., NADH depletion for dehydrogenases).

- Docking studies : Molecular docking (AutoDock Vina) to predict binding affinities to active sites.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-enzyme interactions.

- Control experiments : Include racemic mixtures and inert analogs to isolate stereospecific effects .

Q. What statistical approaches are critical for analyzing contradictory data in structure-activity relationship (SAR) studies?

- Multivariate regression : Identify correlations between substituent electronic effects (Hammett σ values) and activity.

- Principal component analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., logP, pKa).

- Error analysis : Calculate confidence intervals for IC values using nonlinear regression models.

- Meta-analysis : Aggregate data from published studies, applying Cochrane’s Q-test to assess heterogeneity .

Q. Notes

- Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). Prioritize data from PubChem, ECHA, and crystallographic databases.

- For synthetic protocols, document reaction conditions (temperature, solvent, catalyst loading) meticulously to ensure reproducibility .

- Advanced studies should integrate both experimental and computational methods to address stereochemical and mechanistic complexities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。